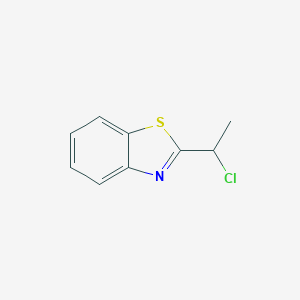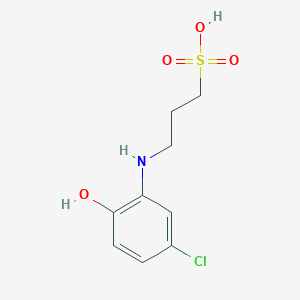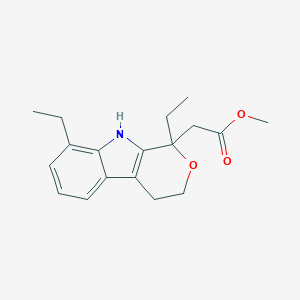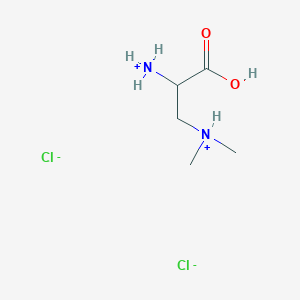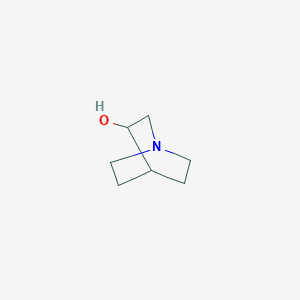
3-奎宁醇
描述
3-Quinuclidinol acts as a chiral building block for various antimuscarinic agents and other active pharmaceutical ingredients . It serves as a catalyst for the condensation of methyl vinyl ketone with aldehydes and is also used as a reagent for the cleavage of beta-keto and vinylogous beta-keto esters .
Synthesis Analysis
An industrially viable synthesis of racemic 3-Quinuclidinol under solvent-free conditions has been described . This key intermediate of 3-R-Quinuclidinol (R-1-azabicyclo[2,2,2]octan-3-ol) is used as a building block in the synthesis of muscarine M1 and M3 agonists as well as for muscarine M3 antagonists .
Molecular Structure Analysis
The molecular formula of 3-Quinuclidinol is C7H13NO . Its average mass is 127.18 Da and its monoisotopic mass is 163.076385 Da .
Chemical Reactions Analysis
3-Quinuclidinol has been used as a chiral building block for many antimuscarinic agents . It has been used in chemoselective α−iodination of various simple and multi-functionalised acrylic esters via the Morita-Baylis-Hillman protocol . It has also been used as a reagent for the cleavage of β-keto and vinylogous β-keto esters .
Physical And Chemical Properties Analysis
3-Quinuclidinol is a solid powder with a beige color and is odorless . Its melting point is between 220-223 °C .
科学研究应用
Biocatalysis in Pharmaceutical Production
3-Quinuclidinol: is used in the production of optically pure compounds, which are crucial in pharmaceuticals. The compound serves as an intermediate in the synthesis of various chiral alcohols. For instance, E. coli biocatalysts possessing NADH-dependent 3-Quinuclidinone Reductase from Microbacterium luteolum can reduce 3-Quinuclidinone to optically pure ®-(-)-3-Quinuclidinol .
Synthesis of Antimuscarinic Agents
This compound acts as a chiral building block for the synthesis of antimuscarinic agents. These agents are used to treat a variety of conditions, including gastrointestinal disorders, genitourinary disorders, and some symptoms of Parkinson’s disease .
Catalyst for Organic Reactions
3-Quinuclidinol: is utilized as a catalyst in the condensation of methyl vinyl ketone with aldehydes. This reaction is significant in organic synthesis, where it helps in the formation of various complex molecules .
Preparation of Cholinergic Receptor Ligands
The compound is used in the preparation of cholinergic receptor ligands. These ligands have applications in the study of neurotransmitter systems and can be used in the development of drugs for neurological disorders .
Production of Anesthetics
Lastly, 3-Quinuclidinol is a synthon in the production of anesthetics. Anesthetics are critical for performing surgical procedures, and the synthesis of new anesthetic compounds is an important area of pharmaceutical research .
安全和危害
未来方向
A highly efficient enzymatic process to produce ®-3-quinuclidinol using a recombinant ketoreductase (KRED) expressed in soluble form in Escherichia coli (E. coli) has been developed . This process is promising for the industrial production of ®-3-quinuclidinol, an important building block for the production of various pharmaceuticals .
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLICPVPXWEGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862716 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Sublimes at 120 °C | |
| Record name | 3-QUINUCLIDINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
3-Quinuclidinol | |
Color/Form |
Cream colored crystalline powder, Crystals form in ethanol, Crystals form in benzene | |
CAS RN |
1619-34-7 | |
| Record name | (±)-3-Quinuclidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinuclidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-QUINUCLIDINOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinuclidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-QUINUCLIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974MVZ0WOK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-QUINUCLIDINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
221 °C | |
| Record name | 3-QUINUCLIDINOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3-Quinuclidinol derivatives, particularly its quaternary ammonium salts, act as potent inhibitors of the high-affinity choline uptake (HAChU) system in cholinergic neurons. [, ] This system is responsible for transporting choline into neurons, a necessary precursor for the synthesis of the neurotransmitter acetylcholine (ACh). [] Inhibition of HAChU ultimately leads to a decrease in ACh levels.
A: Yes, studies have shown that the S(+)-isomers of 3-quinuclidinol derivatives, including N-allyl-3-quinuclidinol (NAQ), exhibit significantly higher inhibitory activity for HAChU compared to their corresponding R(-)-isomers. [] This suggests a stereospecific interaction with the choline uptake system.
A: Research indicates that while 3-quinuclidinol can act as a weak inhibitor of acetylcholinesterase, its acetate ester derivative shows greater interaction as a substrate for the enzyme. [] Interestingly, the enzyme exhibits stereospecificity towards the R(-)-enantiomer of 3-quinuclidinol hydrochloride during inhibition. []
ANone: 3-Quinuclidinol has the molecular formula C7H13NO and a molecular weight of 127.19 g/mol.
ANone: While specific spectroscopic details are not extensively outlined in the provided research, several studies utilize various analytical techniques for characterization. These include:
- Vibrational Circular Dichroism (VCD): Used to differentiate between enantiomers of 3-quinuclidinol and confirm their mirror-image relationship in terms of structure. []
- High-Performance Liquid Chromatography (HPLC): Employed for separating and quantifying 3-quinuclidinol enantiomers, often after pre-column derivatization to enhance detection sensitivity. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Utilized for the detection and quantification of 3-quinuclidinol, particularly in complex matrices. Derivatization strategies, such as "trocylation", are often employed to enhance GC-MS detection sensitivity. [, , ]
- Capillary Electrophoresis-Mass Spectrometry (CE-MS): Provides a powerful tool for separating and identifying 3-quinuclidinol and its derivatives, even in complex samples like pond water. [, ]
A: Studies show that embedding (R)-3-quinuclidinol nanoparticles in porous glass leads to a slight shift in the phase transition temperature compared to the bulk material. [] This shift, attributed to size effects, highlights the influence of material confinement on the properties of this organic ferroelectric.
ANone: 3-Quinuclidinol serves as a versatile building block in organic synthesis, particularly for:
- Pharmaceuticals: It is a key intermediate in the production of various antimuscarinic agents, including solifenacin and aclidinium, used to treat overactive bladder and chronic obstructive pulmonary disease, respectively. [, , , ]
- Chiral Ligands: The chirality of 3-quinuclidinol makes it valuable for developing chiral ligands used in asymmetric catalysis. []
- Other Applications: 3-Quinuclidinol has been explored in the synthesis of compounds with potential applications as central nervous system stimulants and as antidotes for anticholinesterase poisoning. [, ]
A: Yes, 3-quinuclidinol has been successfully employed as a nucleophilic catalyst in organic synthesis, particularly for the cyanation of 2-chloropyrimidines. [] This highlights its potential utility in facilitating various chemical transformations.
ANone: The provided research abstracts do not delve into the specific applications of computational chemistry and modeling for 3-quinuclidinol.
A: Research indicates that modifications to the N-substituent of 3-quinuclidinol significantly influence its potency as an inhibitor of HAChU. [] For instance, the N-allyl derivative (NAQ) demonstrates greater potency than the methyl, ethyl, and isopropyl derivatives. [] Additionally, the chirality at the 3-position plays a crucial role, with the S(+)-enantiomers consistently displaying higher activity than their R(-)-counterparts. [, ]
ANone: The provided research abstracts do not specifically address SHE regulations related to 3-quinuclidinol.
ANone: The provided research abstracts do not provide detailed information on the PK/PD properties of 3-quinuclidinol.
A: While the provided abstracts do not detail specific in vivo studies, they highlight the therapeutic potential of 3-quinuclidinol derivatives as antimuscarinic agents. [, , ] These derivatives have shown efficacy in treating conditions like overactive bladder and chronic obstructive pulmonary disease, suggesting promising in vivo activity. [, , ]
ANone: The provided research abstracts do not offer information about resistance mechanisms related to 3-quinuclidinol or its derivatives.
ANone: The research abstracts do not provide detailed toxicological data for 3-quinuclidinol.
ANone: The provided research abstracts do not discuss specific drug delivery and targeting strategies for 3-quinuclidinol.
ANone: The provided research abstracts do not mention the use of biomarkers related to 3-quinuclidinol or its therapeutic applications.
ANone: Several analytical techniques are employed in the research to characterize and quantify 3-quinuclidinol and its derivatives:
- High-Performance Liquid Chromatography (HPLC): Widely used for separation and quantification, often coupled with pre-column derivatization to enhance sensitivity and resolution of enantiomers. [, , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Utilized for the identification and quantification of 3-quinuclidinol, particularly in complex matrices like soil. Derivatization methods are frequently employed to improve detection limits and spectral characteristics. [, , ]
- Capillary Electrophoresis-Mass Spectrometry (CE-MS): Offers a valuable tool for separating and identifying 3-quinuclidinol and its derivatives in various matrices, including environmental samples. [, ]
ANone: The provided research abstracts do not provide specific information regarding the environmental impact and degradation of 3-quinuclidinol.
A: While the provided research abstracts do not provide explicit details on method validation parameters, studies utilizing analytical techniques like HPLC and GC often involve method validation steps to ensure accuracy, precision, and specificity. [, , , , ]
ANone: The research abstracts do not directly address quality control and assurance measures for 3-quinuclidinol.
ANone: The research abstracts do not provide information on the immunogenicity or immunological responses associated with 3-quinuclidinol.
ANone: The research abstracts do not specifically address drug-transporter interactions related to 3-quinuclidinol.
ANone: The provided research abstracts do not discuss the effects of 3-quinuclidinol on drug-metabolizing enzymes.
ANone: The research abstracts do not provide specific comparisons of 3-quinuclidinol with alternative compounds or synthetic approaches.
ANone: The research abstracts do not directly address recycling or waste management strategies related to 3-quinuclidinol synthesis or utilization.
ANone: The research highlights the use of various research infrastructures and resources for studying 3-quinuclidinol, including:
- Microbial Screening: Researchers have utilized microbial screening methods to identify microorganisms, such as Microbacterium luteolum and Rhodotorula rubra, capable of producing enzymes like 3-quinuclidinone reductase, which can be leveraged for the biocatalytic synthesis of (R)-3-quinuclidinol. [, ]
- Genetic Engineering and Recombinant Protein Expression: Techniques for cloning and expressing genes encoding enzymes like 3-quinuclidinone reductase in host organisms like Escherichia coli are crucial for obtaining sufficient quantities of these biocatalysts for research and potential industrial applications. [, , , , , , ]
- Enzyme Engineering and Directed Evolution: Efforts to improve the catalytic properties of enzymes like 3-quinuclidinone reductase, such as enhancing their activity, stability, or substrate specificity, are crucial for optimizing biocatalytic processes. [, , ]
- Immobilization Technologies: Immobilizing enzymes like 3-quinuclidinone reductase onto solid supports, such as magnetic nanoparticles, can enhance their stability, reusability, and ease of separation from reaction mixtures, making them more suitable for industrial applications. [, ]
A: While the provided abstracts do not provide a detailed historical overview, they highlight the evolving research landscape surrounding 3-quinuclidinol. Early studies primarily focused on its synthesis and potential as a pharmacological agent. [, , , ] The discovery of its role as a key building block for antimuscarinic drugs spurred significant interest in its enantioselective synthesis. [, , , , , , , , , ] Recent research highlights the development of efficient biocatalytic processes using enzymes like 3-quinuclidinone reductase, paving the way for sustainable and industrially viable production of enantiopure 3-quinuclidinol. [, , , , , ]
ANone: Research on 3-quinuclidinol exemplifies interdisciplinary collaboration, drawing upon expertise from:
- Organic Chemistry: Plays a fundamental role in the development of synthetic routes for 3-quinuclidinol and its derivatives, including exploring various reagents, reaction conditions, and catalytic systems to optimize yield and selectivity. [, , , , , , ]
- Biocatalysis and Enzyme Engineering: Expertise in these areas is crucial for identifying, characterizing, and engineering enzymes like 3-quinuclidinone reductase to develop efficient biocatalytic processes for the production of enantiopure 3-quinuclidinol. [, , , , , , ]
- Analytical Chemistry: Essential for developing and validating analytical methods for separating, identifying, and quantifying 3-quinuclidinol and its derivatives in various matrices, including biological samples, pharmaceutical formulations, and environmental samples. [, , , , , , , ]
- Pharmacology and Medicinal Chemistry: Understanding the pharmacological properties, target interactions, and structure-activity relationships of 3-quinuclidinol derivatives is vital for their development as therapeutic agents. [, , , , ]
- Materials Science: The incorporation of (R)-3-quinuclidinol into porous glass for studying its ferroelectric properties highlights the intersection of materials science with the unique properties of this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

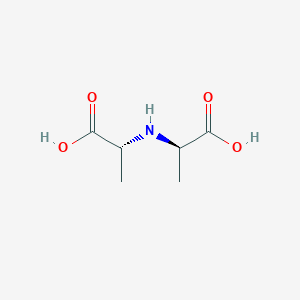
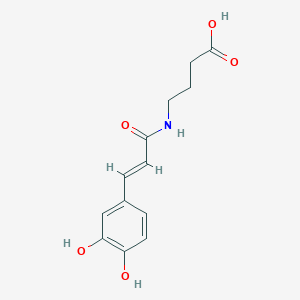
![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide](/img/structure/B22371.png)
![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)
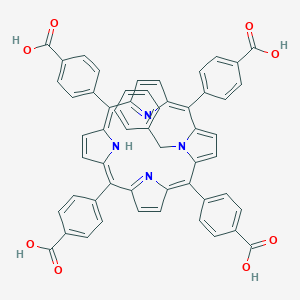
![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)
